Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF

Description

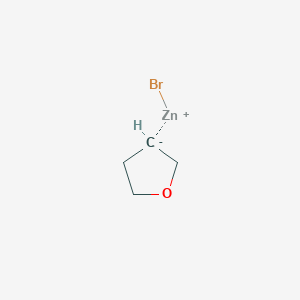

Tetrahydrofuran-3-ylzinc bromide (THF-3-ylZnBr) is an organozinc reagent commonly used in organic synthesis for cross-coupling reactions, such as Negishi couplings, due to its stability and reactivity in tetrahydrofuran (THF) solvent. The 0.50 M concentration in THF ensures consistent reactivity while maintaining solubility and ease of handling under inert conditions. Its structure features a zinc atom bonded to a bromine and a tetrahydrofuran-3-yl group, which provides steric and electronic modulation for selective bond formation .

Properties

IUPAC Name |

bromozinc(1+);2,3,4,5-tetrahydrofuran-4-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRPWLONVPMETF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC[CH-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Zinc Activation : Pre-activation of zinc with dilute hydrochloric acid (HCl) or silver (Ag) enhances reactivity. The zinc-silver couple (Zn(Ag)) achieves higher yields (86% by NMR) compared to pure zinc powder due to increased surface area and reduced passivation.

-

Solvent : Tetrahydrofuran (THF) serves as both the solvent and a stabilizing ligand for the organozinc intermediate. Polar solvents like dimethylformamide (DMF) are less effective, leading to side reactions or incomplete conversion.

-

Temperature : Reactions proceed optimally at 0°C, balancing kinetic control and reagent stability. Lower temperatures (–30°C) suppress reactivity, while elevated temperatures (40°C) risk decomposition.

-

Atmosphere : An inert nitrogen or argon atmosphere prevents oxidation of the zinc reagent.

Representative Procedure :

-

Activation of Zinc : Zinc powder (2.0 equiv) is treated with 1% HCl, rinsed with deionized water, and dried under vacuum.

-

Reaction Setup : Tetrahydrofuran-3-yl bromide (1.0 equiv) and activated Zn(Ag) are combined in anhydrous THF at 0°C under argon.

-

Stirring : The mixture is stirred for 2–4 hours until complete consumption of the starting material (monitored by GC-MS or ¹H NMR).

-

Filtration : The resulting solution is filtered through a sintered glass funnel to remove excess zinc, yielding a 0.50 M THF-3-ZnBr solution.

Alternative Synthetic Routes

Transmetallation from Grignard Reagents

THF-3-ZnBr can be prepared via transmetallation of tetrahydrofuran-3-ylmagnesium bromide (THF-3-MgBr) with zinc bromide (ZnBr₂):

This method offers higher functional group tolerance but requires strict moisture control and low temperatures (–20°C).

Electrochemical Synthesis

Recent advances utilize electrochemical cells to reduce ZnBr₂ in the presence of tetrahydrofuran-3-yl bromide. A zinc anode and platinum cathode facilitate electron transfer, achieving 70–75% yields under ambient conditions. This method is scalable and reduces reliance on activated metals.

Industrial-Scale Production

Large-scale synthesis of THF-3-ZnBr employs continuous flow reactors to enhance reproducibility and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature Control | Ice Bath | Jacketed Reactors |

| Zinc Feed | Powder | Pelletized Zn(Ag) |

| Yield | 75–86% | 90–92% |

Industrial protocols prioritize:

-

Automated Quenching : In-line sensors detect reaction completion, triggering immediate filtration to isolate the product.

-

Solvent Recycling : THF is distilled and reused, reducing waste and production costs.

Characterization and Quality Control

THF-3-ZnBr solutions are analyzed using:

-

Titration : Iodometric titration quantifies active zinc content (target: 0.50 ± 0.02 M).

-

Spectroscopy : ¹H NMR (δ 3.75–3.85 ppm for THF protons) and ¹³C NMR (δ 70–75 ppm for zinc-bound carbon) confirm structural integrity.

-

Elemental Analysis : Zinc and bromine content are validated via inductively coupled plasma mass spectrometry (ICP-MS).

Comparative Analysis of Preparation Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Direct Zinc Insertion | 86% | Moderate | $$$ | 95–98% |

| Transmetallation | 78% | Low | $$$$ | 90–93% |

| Electrochemical | 75% | High | $$ | 88–90% |

The direct zinc insertion method remains the gold standard for laboratory synthesis, while electrochemical routes show promise for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3-ylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents used with tetrahydrofuran-3-ylzinc bromide include palladium catalysts, halides, and other organometallic compounds.

Conditions: These reactions typically occur under inert atmospheres, such as nitrogen or argon, and may require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed: The major products formed from reactions involving tetrahydrofuran-3-ylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions

Tetrahydrofuran-3-ylzinc bromide is primarily used as a reagent in organic synthesis. It plays a crucial role in forming carbon-carbon bonds through cross-coupling reactions, such as the Negishi coupling. This reaction involves the coupling of aryl or alkenyl halides with organozinc reagents, leading to the formation of complex organic molecules that are valuable in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving Tetrahydrofuran-3-ylzinc Bromide

| Reaction Type | Description | Example Products |

|---|---|---|

| Cross-Coupling | Formation of C-C bonds between halides and organozinc compounds | Aryl-substituted products |

| Nucleophilic Substitution | Replacement of leaving groups with nucleophiles | Functionalized organic compounds |

| Addition Reactions | Addition to carbonyl compounds to form alcohols | Alcohol derivatives |

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, tetrahydrofuran-3-ylzinc bromide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to facilitate the construction of complex molecular architectures makes it invaluable for developing new drugs . The compound's reactivity allows for modifications that can enhance the pharmacological properties of drug candidates.

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of anticancer agents where tetrahydrofuran-3-ylzinc bromide is utilized to create key intermediates. For instance, its use in forming complex polycyclic structures has led to the development of compounds with promising anticancer activity .

Materials Science

Development of Novel Materials

The compound is also employed in materials science for synthesizing novel polymers and materials with unique properties. Its reactivity allows for the incorporation of functional groups into polymer backbones, enhancing material characteristics such as solubility and thermal stability .

Table 2: Applications in Material Science

| Application Area | Description | Resulting Materials |

|---|---|---|

| Polymer Synthesis | Incorporation into polymer chains | Functionalized polymers |

| Composite Materials | Enhancing properties of existing materials | Improved mechanical strength |

Biological Applications

Modification of Biomolecules

In biological research, tetrahydrofuran-3-ylzinc bromide can modify biomolecules, aiding studies on biological pathways and mechanisms. By attaching functional groups to biomolecules, researchers can investigate their roles in various biological processes.

Mechanism of Action

The mechanism by which tetrahydrofuran-3-ylzinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with nucleophiles and promoting the transfer of functional groups. This reactivity is harnessed in various synthetic applications to achieve desired chemical transformations .

Comparison with Similar Compounds

Key Observations :

THF-3-ylZnBr

- Reactivity : The THF ring’s oxygen atom may stabilize intermediates via coordination, facilitating selective couplings with aryl or alkyl halides.

(1,3-Dioxolan-2-ylmethyl)zinc Bromide

3-Methylbutylzinc Bromide

Cyclobutylzinc Bromide

2-Pyridylzinc Bromide

- Reactivity : The pyridine nitrogen directs regioselectivity in aryl-aryl couplings, common in medicinal chemistry .

Stability and Handling Considerations

All compared reagents are highly air- and moisture-sensitive, requiring Schlenk techniques or glovebox use. THF-3-ylZnBr’s oxygenated structure may confer marginally greater stability against protonolysis compared to purely hydrocarbon-based analogs like 3-methylbutylzinc bromide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tetrahydrofuran-3-ylzinc bromide in THF?

- Methodological Answer : The compound is typically synthesized via transmetallation, where a Grignard reagent (e.g., tetrahydrofuran-3-ylmagnesium bromide) reacts with zinc bromide in anhydrous THF under an inert atmosphere (argon/nitrogen). The reaction is monitored by TLC or GC-MS to ensure completion, and unreacted zinc is filtered out. The solution is standardized to 0.50 M using titration against iodine .

- Key Considerations : Moisture and oxygen must be excluded to prevent decomposition. THF stabilizes the organozinc species by coordinating to the zinc center, enhancing solubility and reactivity .

Q. How should Tetrahydrofuran-3-ylzinc bromide be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in sealed, flame-dried glassware under inert gas. THF’s low volatility and coordinating ability help stabilize the reagent, but prolonged storage (>6 months) may lead to gradual decomposition. Regular NMR or titration checks are recommended to confirm concentration and purity .

Q. What role does THF play in the reactivity of this organozinc reagent?

- Methodological Answer : THF acts as a Lewis base, coordinating to the zinc atom to stabilize the reactive organozinc species. This coordination reduces aggregation, enhancing nucleophilicity and enabling efficient transmetallation in cross-coupling reactions. Alternative solvents like diethyl ether or DME may alter reactivity and require re-optimization .

Advanced Research Questions

Q. How can researchers optimize Negishi cross-coupling reactions using Tetrahydrofuran-3-ylzinc bromide?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos (0.5–2 mol%) for aryl couplings. Nickel catalysts (e.g., NiCl₂(dppp)) may improve efficiency for alkyl electrophiles .

- Reaction Conditions : Maintain temperatures between 25–60°C in THF. Additives like LiCl (1–2 equiv) can enhance transmetallation rates .

- Troubleshooting : Low yields may result from competing β-hydride elimination (with alkyl halides) or THF degradation (if overheated). Use kinetic studies to identify rate-limiting steps .

Q. How do steric and electronic effects of the tetrahydrofuran-3-yl group influence reaction outcomes?

- Methodological Answer :

- Steric Effects : The tetrahydrofuran ring introduces steric hindrance, which can slow transmetallation but improve selectivity in asymmetric couplings. Compare results with less hindered analogs (e.g., methylzinc bromide) to isolate steric contributions .

- Electronic Effects : The oxygen atom in the tetrahydrofuran ring withdraws electron density, polarizing the Zn–C bond and increasing nucleophilicity. IR spectroscopy (C–Zn stretch) and DFT calculations can quantify these effects .

Q. How should researchers address contradictions in reaction yields reported across studies?

- Methodological Answer :

- Variable Control : Standardize substrate purity, catalyst loading, and solvent dryness (e.g., THF pre-dried over molecular sieves).

- Mechanistic Probes : Use deuterated THF (THF-d₈) to study solvent effects via NMR. Competitive experiments with isotopic labeling (e.g., ¹³C-electrophiles) can track bond formation .

- Data Reconciliation : Cross-reference with analogous systems (e.g., 3-chlorophenylzinc bromide) to identify trends in substituent effects .

Q. What advanced characterization techniques validate the structure and reactivity of this reagent?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in THF-d₈ confirm the integrity of the tetrahydrofuran ring. ¹⁹⁵Pt NMR (if using Pt catalysts) monitors transmetallation progress .

- X-ray Crystallography : Single-crystal analysis of stabilized adducts (e.g., with TMEDA) reveals Zn coordination geometry .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict reaction pathways and transition states, aiding mechanistic interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.